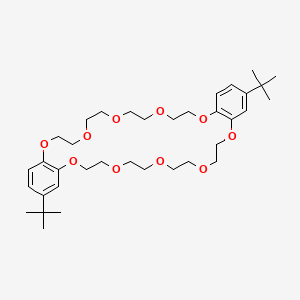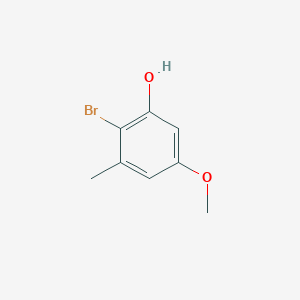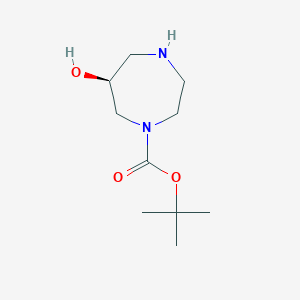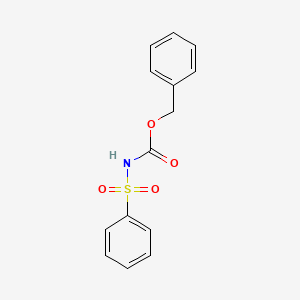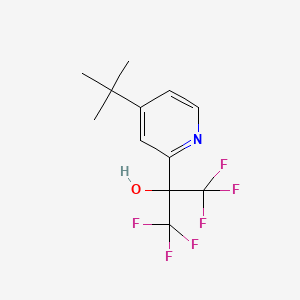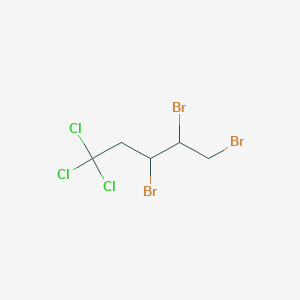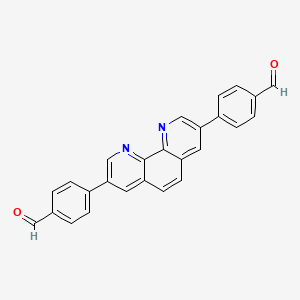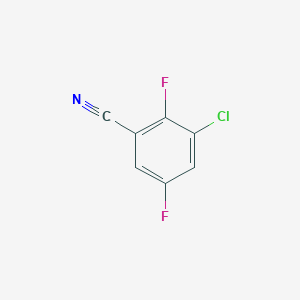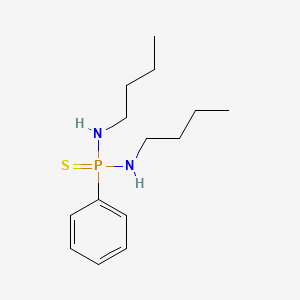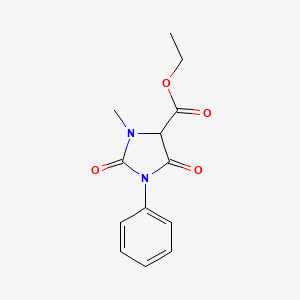![molecular formula C18H24F3NO4 B14012288 ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is characterized by its unique structure, which includes a pyridyl ring substituted with an ethoxyvinyl group, a trifluoromethyl group, and a pentanoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the ethoxyvinyl group with the pyridyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate can be compared with other similar compounds, such as:
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit significant biological activities.
Trifluoromethylated Pyridines: Similar in structure but may differ in their specific functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H24F3NO4 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
ethyl 2-[5-[(E)-2-ethoxyethenyl]-2-oxo-4-(trifluoromethyl)pyridin-1-yl]-4-methylpentanoate |
InChI |
InChI=1S/C18H24F3NO4/c1-5-25-8-7-13-11-22(16(23)10-14(13)18(19,20)21)15(9-12(3)4)17(24)26-6-2/h7-8,10-12,15H,5-6,9H2,1-4H3/b8-7+ |
Clave InChI |
RHYZUFUXXHBLES-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/C1=CN(C(=O)C=C1C(F)(F)F)C(CC(C)C)C(=O)OCC |
SMILES canónico |
CCOC=CC1=CN(C(=O)C=C1C(F)(F)F)C(CC(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
